molecular formula C14H9NO6S B14642207 2-[(4-Nitrophenyl)sulfanyl]benzene-1,4-dicarboxylic acid CAS No. 52054-31-6

2-[(4-Nitrophenyl)sulfanyl]benzene-1,4-dicarboxylic acid

Cat. No.: B14642207
CAS No.: 52054-31-6
M. Wt: 319.29 g/mol
InChI Key: AWUBSKFQVOGDDU-UHFFFAOYSA-N
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Description

2-[(4-Nitrophenyl)sulfanyl]benzene-1,4-dicarboxylic acid is an organic compound that features a benzene ring substituted with a nitrophenylsulfanyl group and two carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Nitrophenyl)sulfanyl]benzene-1,4-dicarboxylic acid typically involves the following steps:

    Sulfurization: The nitrophenyl compound is then reacted with a sulfur source, such as thiourea, to introduce the sulfanyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Nitrophenyl)sulfanyl]benzene-1,4-dicarboxylic acid can undergo several types of chemical reactions:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or other strong bases.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-Nitrophenyl)sulfanyl]benzene-1,4-dicarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and inhibition due to its structural properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-[(4-Nitrophenyl)sulfanyl]benzene-1,4-dicarboxylic acid exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitrophenyl group can participate in electron transfer reactions, while the carboxylic acid groups can form hydrogen bonds, influencing molecular interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Nitrophenyl)sulfanyl]benzene-1,3-dicarboxylic acid
  • 2-[(4-Nitrophenyl)sulfanyl]benzene-1,2-dicarboxylic acid
  • 4-Nitrophenylsulfanylbenzoic acid

Uniqueness

2-[(4-Nitrophenyl)sulfanyl]benzene-1,4-dicarboxylic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions. The presence of both nitrophenyl and sulfanyl groups, along with two carboxylic acid groups, provides a versatile platform for various chemical modifications and applications.

Properties

CAS No.

52054-31-6

Molecular Formula

C14H9NO6S

Molecular Weight

319.29 g/mol

IUPAC Name

2-(4-nitrophenyl)sulfanylterephthalic acid

InChI

InChI=1S/C14H9NO6S/c16-13(17)8-1-6-11(14(18)19)12(7-8)22-10-4-2-9(3-5-10)15(20)21/h1-7H,(H,16,17)(H,18,19)

InChI Key

AWUBSKFQVOGDDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])SC2=C(C=CC(=C2)C(=O)O)C(=O)O

Origin of Product

United States

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